Pan-SRPK Inhibition: MSC-1186's Balanced Sub-Nanomolar Potency vs. Isoform-Selective Inhibitors
MSC-1186 inhibits all three SRPK isoforms (SRPK1, SRPK2, SRPK3) with balanced, sub-nanomolar to low nanomolar potency in biochemical assays. In contrast, the widely used comparator SPHINX31 is an SRPK1-selective agent with significantly reduced activity against SRPK2 and negligible data on SRPK3 [1]. This makes MSC-1186 the only option for experiments requiring simultaneous inhibition of the entire SRPK family.
| Evidence Dimension | Biochemical Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | SRPK1: 2.7 nM, SRPK2: 81 nM, SRPK3: 0.6 nM |
| Comparator Or Baseline | SPHINX31: SRPK1 IC50 = 5.9 nM, SRPK2 IC50 = not reported (50-fold less selective), SRPK3 IC50 = not reported |
| Quantified Difference | MSC-1186 is 2.2-fold more potent on SRPK1 and demonstrates balanced pan-isoform activity, whereas SPHINX31 is SRPK1-selective. |
| Conditions | Biochemical kinase activity assay using purified recombinant SRPK enzymes. |
Why This Matters
For researchers investigating SRPK family biology, the use of an isoform-selective inhibitor would confound interpretation of SRPK2/3 contributions; MSC-1186 enables simultaneous inhibition of all three isoforms with known, quantifiable potencies.
- [1] Schröder M, et al. J Med Chem. 2023 Jan 12;66(1):837-854. View Source
